molecular formula C32H38O4 B14307884 Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate CAS No. 111671-77-3

Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate

Cat. No.: B14307884
CAS No.: 111671-77-3
M. Wt: 486.6 g/mol
InChI Key: LJXWYQOKYDLAIM-UHFFFAOYSA-N
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Description

Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene-1,2-dicarboxylate core with two 2,6-di(propan-2-yl)phenyl groups attached, making it a complex molecule with interesting chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate typically involves the reaction of 2,6-di(propan-2-yl)phenol with benzene-1,2-dicarboxylic acid under specific conditions. One common method includes the use of a dehydrating agent to facilitate the esterification process. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a catalyst like sulfuric acid or p-toluenesulfonic acid to speed up the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other advanced materials due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,6-diisopropylphenyl)imidazolium chloride: Used in organic synthesis and pharmaceutical applications.

    1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Known for its use as a plasticizer in polymer production.

    Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Utilized in the production of epoxy resins.

Uniqueness

Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate stands out due to its unique structural features, which confer specific chemical reactivity and stability

Properties

CAS No.

111671-77-3

Molecular Formula

C32H38O4

Molecular Weight

486.6 g/mol

IUPAC Name

bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C32H38O4/c1-19(2)23-15-11-16-24(20(3)4)29(23)35-31(33)27-13-9-10-14-28(27)32(34)36-30-25(21(5)6)17-12-18-26(30)22(7)8/h9-22H,1-8H3

InChI Key

LJXWYQOKYDLAIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3=C(C=CC=C3C(C)C)C(C)C

Origin of Product

United States

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